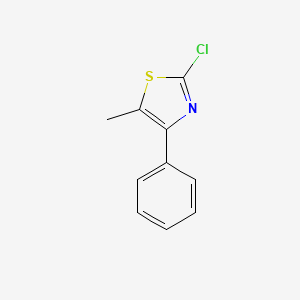
Triphenyl(1-phenylvinyl)phosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(1-phenylvinyl)phosphorane is an organophosphorus compound with the molecular formula C26H23P. It is a type of phosphorane, which is characterized by a phosphorus atom bonded to four phenyl groups and one phenylvinyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: Triphenyl(1-phenylvinyl)phosphorane can be synthesized through the reaction of triphenylphosphine with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{PhC}\equiv\text{CH} \rightarrow \text{Ph}_3\text{P}=\text{CHPh} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and phenylacetylene under certain conditions.
Substitution: The phenylvinyl group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenylvinyl group.
Major Products:
Oxidation: Triphenylphosphine oxide and phenylvinyl oxide.
Reduction: Triphenylphosphine and phenylacetylene.
Substitution: Various substituted phosphoranes depending on the electrophile used.
科学研究应用
Triphenyl(1-phenylvinyl)phosphorane has several applications in scientific research:
Organic Synthesis: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
作用机制
The primary mechanism of action for Triphenyl(1-phenylvinyl)phosphorane involves its role as a nucleophile in the Wittig reaction. The phosphorus atom forms a bond with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form an alkene and triphenylphosphine oxide. The reaction can be summarized as follows: [ \text{Ph}_3\text{P}=\text{CHPh} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHPh} ]
相似化合物的比较
Triphenylphosphine: A common organophosphorus compound used in various organic reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness: Triphenyl(1-phenylvinyl)phosphorane is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes with precise control over the double bond’s location.
属性
CAS 编号 |
30537-11-2 |
|---|---|
分子式 |
C26H22BrP |
分子量 |
445.3 g/mol |
IUPAC 名称 |
triphenyl(1-phenylethenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1 |
InChI 键 |
OHPKUXCNUGBHGY-UHFFFAOYSA-M |
SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Key on ui other cas no. |
30537-11-2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



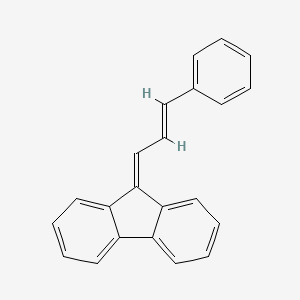
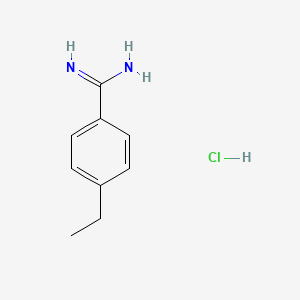

![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)
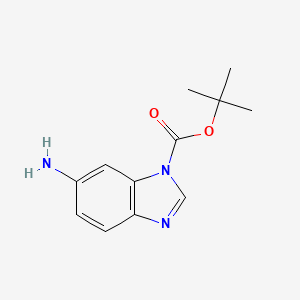

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)
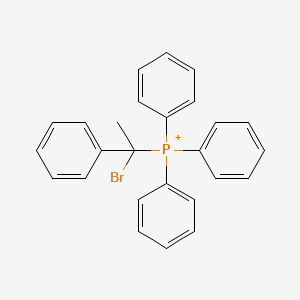
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)
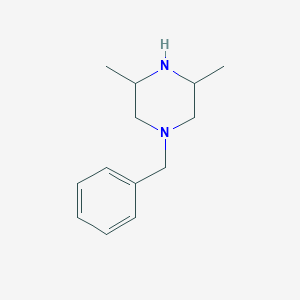

phosphorane](/img/structure/B3370101.png)
